![molecular formula C16H10Cl2N4O B2389081 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 439109-54-3](/img/structure/B2389081.png)
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (DC-PPBC) is a novel chemical compound that has recently been studied for its potential applications in scientific research. DC-PPBC is a member of the pyridyl-pyrimidine family of compounds, which are known for their unique properties and ability to interact with a variety of biological systems. DC-PPBC has been studied for its potential to be used in a variety of scientific research applications, including drug discovery, drug delivery, and biotechnology.
科学的研究の応用
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its potential applications in scientific research. It has been shown to have potential in drug discovery, drug delivery, and biotechnology. In drug discovery, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its ability to bind to specific proteins and modulate their activity. In drug delivery, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its potential to be used as a carrier for drug molecules, allowing them to be transported to specific target sites. Finally, in biotechnology, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its potential to be used in gene therapy, as it has been shown to possess the ability to bind to DNA and modulate gene expression.
作用機序
The mechanism of action of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is still not fully understood. However, it is believed to interact with proteins and DNA via a variety of mechanisms. It has been suggested that 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide binds to proteins through hydrophobic interactions, hydrogen bonds, and covalent bonds. Additionally, it has been suggested that 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide interacts with DNA via electrostatic interactions and covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide are still being studied. Preliminary studies have shown that 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has the potential to modulate the activity of proteins and DNA, as well as to act as a carrier for drug molecules. Additionally, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been shown to have potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several advantages for lab experiments. It is easy to synthesize, and its structure is relatively stable. Additionally, it is non-toxic and has been shown to be non-immunogenic. However, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide also has some limitations. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it has a relatively short shelf-life, which can be problematic for long-term experiments.
将来の方向性
There are several potential future directions for the study of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide. One potential direction is to further study its potential applications in drug discovery, drug delivery, and biotechnology. Additionally, further research can be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research can be conducted to develop more efficient and cost-effective methods for synthesizing 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide.
合成法
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be synthesized via a three-step process. The first step involves the condensation of 2,3-dichlorobenzaldehyde and 2-(3-pyridinyl)-4-pyrimidinol in the presence of acetic acid. The second step involves the addition of sodium hydroxide to the reaction mixture, which results in the formation of the desired product. Finally, the product can be purified by recrystallization.
特性
IUPAC Name |
2,3-dichloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O/c17-12-5-1-4-11(14(12)18)16(23)22-13-6-8-20-15(21-13)10-3-2-7-19-9-10/h1-9H,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSKQXVQBJNEDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

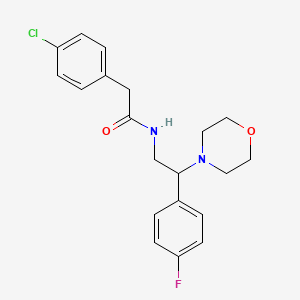
![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)
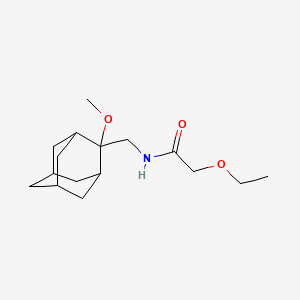
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)

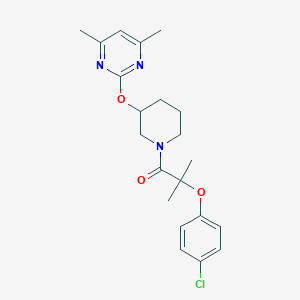

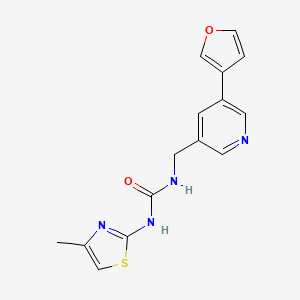
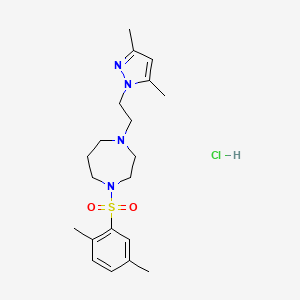
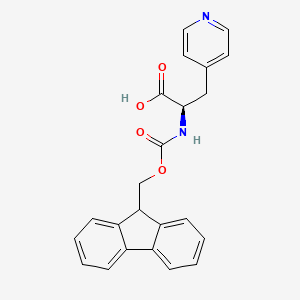
![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)


